

# 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

## CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name:	1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
Cat. No.:	B173560

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## In-Depth Technical Guide: 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene**, a fluorinated organic compound with potential applications in materials science and as an intermediate in the synthesis of bioactive molecules. Due to the limited availability of experimental data in public domains, this guide combines reported information with predicted properties and a plausible synthetic pathway to serve as a valuable resource for researchers.

## Chemical Identifiers and Physical Properties

The primary identifiers for **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene** are crucial for accurate documentation and database searches. While two CAS numbers have been associated with related structures, the most specific for the trans isomer is 138679-81-9.

Table 1: Chemical Identifiers for **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene**

Identifier	Value	Source/Method
CAS Number	138679-81-9	BLDpharm[1]
119511-09-0 (isomer unspecified)	ChemicalBook, AKSci[2][3]	
Molecular Formula	C <sub>15</sub> H <sub>21</sub> F	BLDpharm[1]
Molecular Weight	220.33 g/mol	BLDpharm[1]
IUPAC Name	1-Fluoro-3-(trans-4-propylcyclohexyl)benzene	
Canonical SMILES	CCC[C@H]1CC--INVALID-LINK--CC1	BLDpharm[1]
InChI	InChI=1S/C15H21F/c1-2-6-14-7-9-15(10-8-14)12-4-3-5-13(16)11-12/h3-5,11,14-15H,2,6-10H2,1H3/t14-,15-	Generated from SMILES
InChIKey	Not readily available	

Lacking extensive experimental data, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.

Table 2: Predicted Physicochemical Properties of **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene**

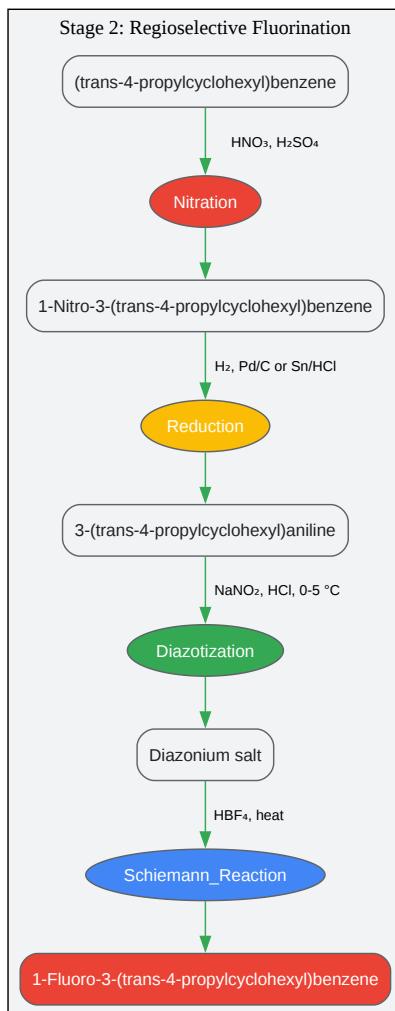
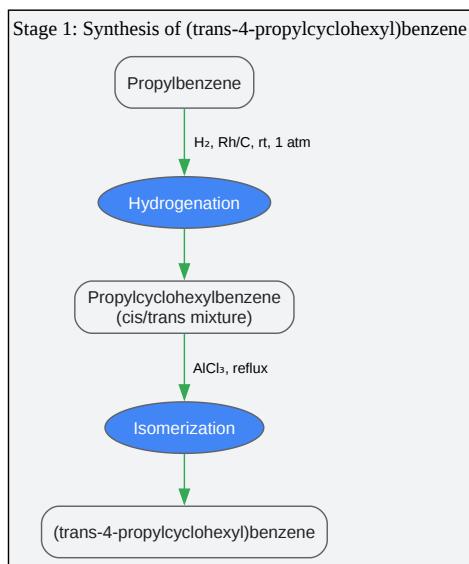
Property	Predicted Value	Source/Method
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	
LogP	Not available	
Refractive Index	Not available	

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene** is not explicitly available in the reviewed literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry reactions and methodologies reported for analogous compounds. The following protocol is a representative example.

## Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the preparation of a key intermediate, (trans-4-propylcyclohexyl)benzene, followed by a regioselective fluorination.



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Caption: Proposed multi-step synthesis of **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene**.

## Detailed Experimental Protocol

### Stage 1: Synthesis of (trans-4-propylcyclohexyl)benzene

- Hydrogenation of Propylbenzene:
  - In a high-pressure reactor, dissolve propylbenzene in a suitable solvent such as ethanol.
  - Add a catalytic amount of Rhodium on carbon (Rh/C).
  - Pressurize the reactor with hydrogen gas (1 atm) and stir the mixture at room temperature until the reaction is complete (monitored by GC-MS).
  - Filter the catalyst and remove the solvent under reduced pressure to obtain a mixture of cis- and trans-propylcyclohexylbenzene.
- Isomerization to the trans-isomer:
  - To the mixture of isomers, add a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ).
  - Heat the mixture to reflux for several hours to facilitate the isomerization to the more stable trans isomer.
  - Monitor the reaction progress by GC analysis.
  - Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

### Stage 2: Regioselective Fluorination

- Nitration:
  - Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.
  - Slowly add (trans-4-propylcyclohexyl)benzene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to stir at room temperature for a specified time.
- Pour the reaction mixture onto ice and extract the product with an organic solvent.
- Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
- Dry the organic layer and purify the product to isolate 1-Nitro-3-(trans-4-propylcyclohexyl)benzene.

• Reduction of the Nitro Group:

- Dissolve the nitro-intermediate in ethanol and add a catalytic amount of Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.
- Alternatively, the reduction can be achieved using tin and hydrochloric acid (Sn/HCl).
- After the reaction, filter the catalyst (if using Pd/C) and neutralize the solution to isolate 3-(trans-4-propylcyclohexyl)aniline.

• Balz-Schiemann Reaction for Fluorination:

- Dissolve the aniline intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) to form the diazonium salt.
- To the diazonium salt solution, add a solution of fluoroboric acid ( $\text{HBF}_4$ ) to precipitate the diazonium tetrafluoroborate salt.
- Isolate the salt by filtration and dry it carefully.
- Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution ceases, yielding the desired **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene**.

- Purify the final product by distillation or column chromatography.

## Analytical Data

No specific experimental analytical data such as NMR or mass spectra for **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene** has been found in the public domain. Researchers synthesizing this compound would need to perform full characterization.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and cyclohexyl substituents), the cyclohexyl protons (a complex multiplet), and the propyl group protons (triplet and sextet).
- $^{13}\text{C}$  NMR: Resonances for the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclohexyl and propyl groups.
- $^{19}\text{F}$  NMR: A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 220.33, along with characteristic fragmentation patterns.

## Safety and Handling

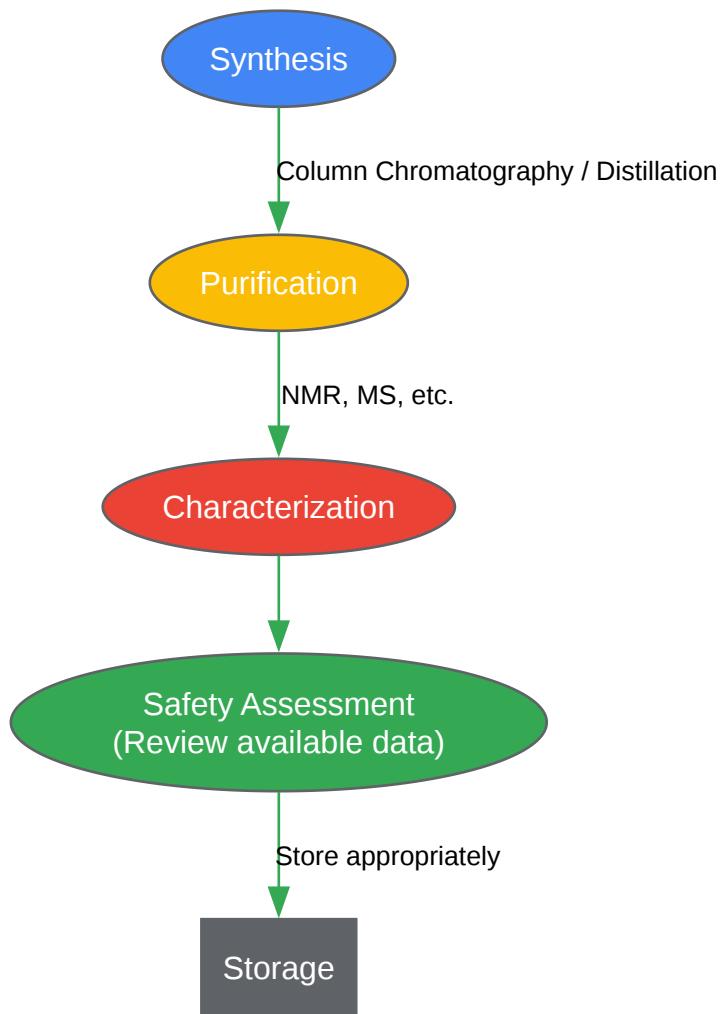
A comprehensive safety data sheet (SDS) for **1-Fluoro-3-(trans-4-propylcyclohexyl)benzene** is not readily available. The safety information provided for a related, unspecified isomer (CAS 119511-09-0) indicates that no specific hazard data is available.<sup>[3]</sup> Therefore, this compound should be handled with the standard precautions for a research chemical with unknown toxicity.

General Safety Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.

- In case of contact, wash the affected area thoroughly with water.
- Store in a cool, dry place away from incompatible materials.

The following diagram illustrates a general workflow for handling and characterizing a newly synthesized research chemical like the title compound.



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Caption: General workflow for handling a new research chemical.

## Conclusion

**1-Fluoro-3-(trans-4-propylcyclohexyl)benzene** is a compound of interest for which detailed experimental data is scarce. This guide provides a consolidated summary of its known

identifiers and a proposed, detailed synthetic route to facilitate further research. All predicted data and proposed protocols should be used as a starting point and validated experimentally. As with any research chemical with limited toxicological data, appropriate safety precautions are paramount.

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## References

- 1. 138679-81-9 |1-Fluoro-3-(trans-4-propylcyclohexyl)benzene| BLD Pharm [bldpharm.com]
- 2. 119511-09-0 1-Fluoro-3-(4-propylcyclohexyl)benzene AKSci 3815FE [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
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